![molecular formula C13H17N5O2S2 B6449694 2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole CAS No. 2549038-08-4](/img/structure/B6449694.png)
2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole is a useful research compound. Its molecular formula is C13H17N5O2S2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole is 339.08236715 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions worldwide. The synthesized pyrazole derivative (compound 13) demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolates. It outperformed standard drugs like miltefosine and amphotericin B deoxycholate, making it a potential candidate for antileishmanial therapy .
Antimalarial Potential
Malaria, transmitted by Plasmodium species, remains a global health concern. Compounds 14 and 15 from this series exhibited significant inhibition against Plasmodium berghei in vivo. Their suppression rates were 70.2% and 90.4%, respectively, suggesting their utility as antimalarial agents .
Anti-HIV Applications (Theoretical)
While not directly tested, the 1,2,3-triazole moiety (present in this compound) has been associated with anti-HIV activity in other contexts . Further investigation is warranted to explore its potential in this field.
Antitubercular Activity
Imidazole-containing compounds (similar to this pyrazole derivative) have demonstrated anti-tubercular potential. Evaluating this compound against Mycobacterium tuberculosis strains could provide valuable insights .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit cytotoxic activity against various cancer cell lines . Therefore, it’s plausible that this compound may also target cancer cells or specific proteins within these cells.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other cytotoxic agents, it may interact with its targets by binding to specific proteins or enzymes, thereby inhibiting their function and leading to cell death .
Result of Action
The result of the compound’s action is likely to be cell death, given its potential cytotoxic activity . This could lead to a reduction in the size of tumors in the case of cancer treatment.
properties
IUPAC Name |
2-[5-(1-methylpyrazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S2/c1-16-9-12(4-15-16)22(19,20)18-7-10-5-17(6-11(10)8-18)13-14-2-3-21-13/h2-4,9-11H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJAIGHRXCRCEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.